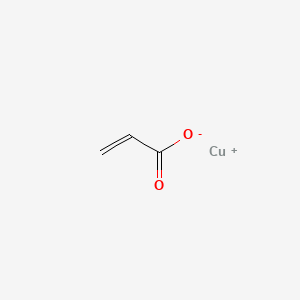
Copper(1+) acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+) acrylate is an organometallic compound that combines copper in its +1 oxidation state with the acrylate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(1+) acrylate can be synthesized through various methods. One common approach involves the reaction of copper(I) oxide with acrylic acid under controlled conditions. The reaction typically proceeds as follows:
Cu2O+2CH2=CHCOOH→2Cu(CH2=CHCOO)+H2O
This reaction is usually carried out in an inert atmosphere to prevent the oxidation of copper(I) to copper(II).
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and stabilization of the compound to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Copper(1+) acrylate undergoes several types of chemical reactions, including:
Oxidation: Copper(1+) can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: Copper(1+) can be reduced to metallic copper under reducing conditions.
Substitution: The acrylate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines.
Major Products:
Oxidation: Copper(II) acrylate or copper(II) oxide.
Reduction: Metallic copper.
Substitution: Various copper complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Copper(1+) acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic transformations.
Biology: this compound is explored for its antimicrobial properties and potential use in biocidal coatings.
Medicine: Research is ongoing into its potential as an antimicrobial agent in medical devices and wound dressings.
Industry: It is used in the production of conductive inks and coatings due to its electrical properties.
Mecanismo De Acción
The mechanism by which copper(1+) acrylate exerts its effects is primarily through the release of copper ions. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to antimicrobial activity. The pathways involved often include the generation of reactive oxygen species and disruption of cellular processes.
Comparación Con Compuestos Similares
Copper(II) acrylate: Similar in structure but with copper in the +2 oxidation state.
Copper(II) oxide: A common copper compound with different properties and applications.
Copper nanoparticles: Used in similar applications but with distinct physical and chemical properties.
Uniqueness: Copper(1+) acrylate is unique due to its specific oxidation state and the presence of the acrylate ligand, which imparts distinct reactivity and properties compared to other copper compounds
Propiedades
Número CAS |
41380-06-7 |
|---|---|
Fórmula molecular |
C3H3CuO2 |
Peso molecular |
134.60 g/mol |
Nombre IUPAC |
copper(1+);prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Cu/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |
Clave InChI |
HEAHPHJFYAQWNS-UHFFFAOYSA-M |
SMILES canónico |
C=CC(=O)[O-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
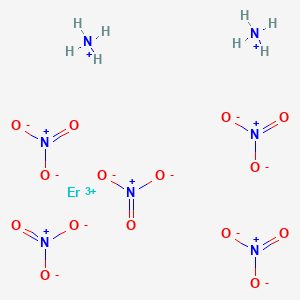
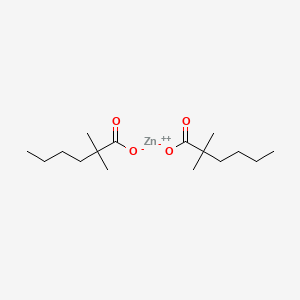
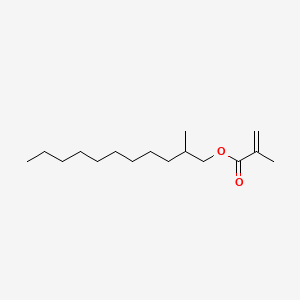
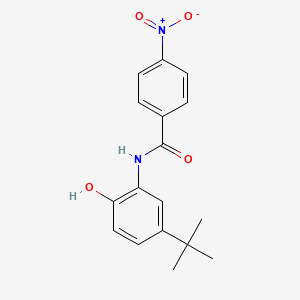
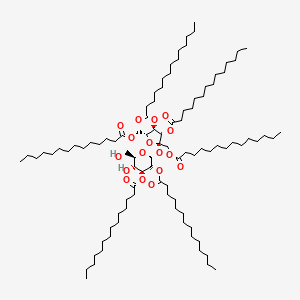
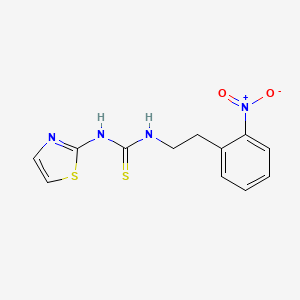


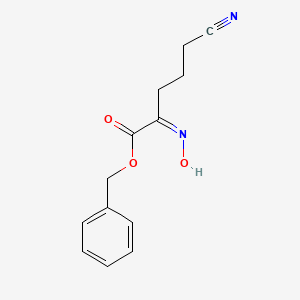

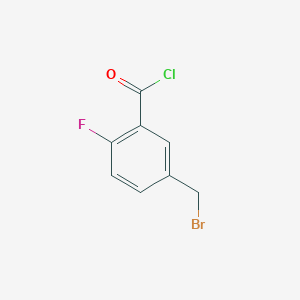

![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
